molecular formula C20H17NO3 B11504141 N-(3-methylpent-1-yn-3-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

N-(3-methylpent-1-yn-3-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B11504141
M. Wt: 319.4 g/mol
InChI Key: PSNAKMJPZQNCBJ-UHFFFAOYSA-N
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Description

N-(3-methylpent-1-yn-3-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound with a unique structure that combines elements of both alkyne and chromene chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpent-1-yn-3-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 3-methylpent-1-yn-3-ol, which is then subjected to various chemical transformations to introduce the chromene and carboxamide functionalities. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpent-1-yn-3-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., HCl, HBr) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-methylpent-1-yn-3-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methylpent-1-yn-3-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or functional effects.

Comparison with Similar Compounds

Similar Compounds

    3-methylpent-1-yn-3-ol: A precursor in the synthesis of the target compound.

    3-oxo-3H-benzo[f]chromene-2-carboxylic acid: A related compound with similar structural features.

    N-(3-methylpent-1-yn-3-yl)aniline: Another compound with a similar alkyne and amide structure.

Uniqueness

N-(3-methylpent-1-yn-3-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is unique due to its combination of alkyne, chromene, and carboxamide functionalities. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

N-(3-methylpent-1-yn-3-yl)-3-oxobenzo[f]chromene-2-carboxamide

InChI

InChI=1S/C20H17NO3/c1-4-20(3,5-2)21-18(22)16-12-15-14-9-7-6-8-13(14)10-11-17(15)24-19(16)23/h1,6-12H,5H2,2-3H3,(H,21,22)

InChI Key

PSNAKMJPZQNCBJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)NC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O

Origin of Product

United States

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